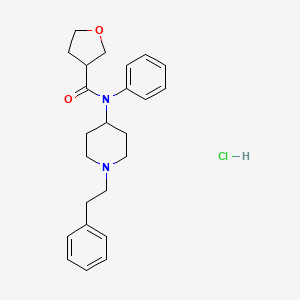
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.
Preparation Methods
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride typically involves multiple steps, starting from basic chemical precursors. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the phenethyl group and the tetrahydrofuran-3-carboxamide moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: Employed in research to understand the interaction of opioids with biological systems, including receptor binding studies.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the central nervous system. Upon binding to this receptor, it mimics the action of endogenous opioids, leading to analgesia, euphoria, and sedation. The activation of the mu-opioid receptor also triggers downstream signaling pathways that result in the inhibition of neurotransmitter release, contributing to its analgesic effects.
Comparison with Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is similar to other fentanyl analogs such as:
Fentanyl: A widely used opioid analgesic with a similar mechanism of action but different chemical structure.
Acryloylfentanyl: Another fentanyl analog with similar potency and effects but different chemical properties.
Acetylfentanyl: Known for its high potency and similar effects, but with a different acyl group. The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
2306827-13-2 |
|---|---|
Molecular Formula |
C24H31ClN2O2 |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H |
InChI Key |
NJAVXYIZIKFCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


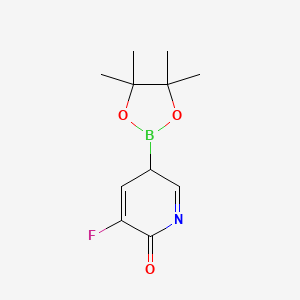
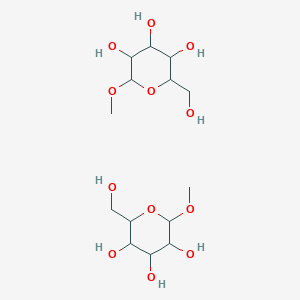
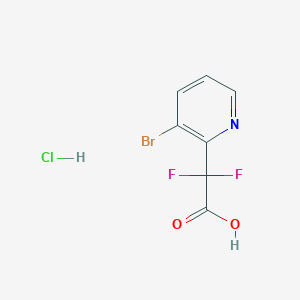
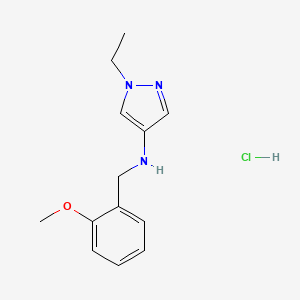
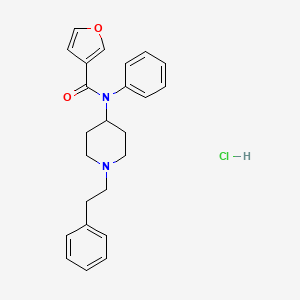

![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
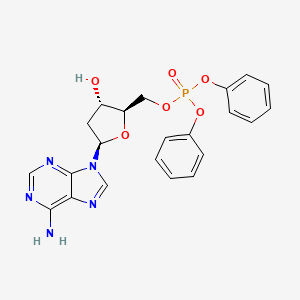
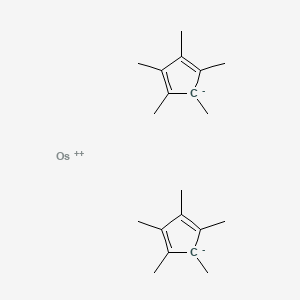

![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)

